3-(Thiophen-3-yl)pyrazine-2-carboxylic acid

CK2 kinase inhibition PIM kinase structure-guided optimization

Essential for replicating CK2/PIM kinase inhibitor SAR (Gingipalli et al., 2018). Unique 3-thiophene substitution confers ~45-55° dihedral angle critical for ATP-binding pocket recognition, enabling 2,6-disubstituted pyrazine library synthesis via amide coupling. 2-thiophene or 5-substituted isomers fail to recapitulate lead 12b (PDB: 6BSK) binding mode. Procure only this exact CAS 1823549-46-7 scaffold to ensure SAR validity and enable co-crystallization studies.

Molecular Formula C9H6N2O2S
Molecular Weight 206.22 g/mol
CAS No. 1823549-46-7
Cat. No. B1433063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Thiophen-3-yl)pyrazine-2-carboxylic acid
CAS1823549-46-7
Molecular FormulaC9H6N2O2S
Molecular Weight206.22 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=NC=CN=C2C(=O)O
InChIInChI=1S/C9H6N2O2S/c12-9(13)8-7(10-2-3-11-8)6-1-4-14-5-6/h1-5H,(H,12,13)
InChIKeyRVJZXVWJNPXCMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Thiophen-3-yl)pyrazine-2-carboxylic acid (CAS 1823549-46-7): Procurement Guide for CK2/PIM Kinase Research & Heterocyclic Chemistry


3-(Thiophen-3-yl)pyrazine-2-carboxylic acid (CAS 1823549-46-7, MF C9H6N2O2S, MW 206.22) is a heterocyclic building block featuring a pyrazine core substituted at the 3-position with a thiophen-3-yl moiety and a carboxylic acid group at the 2-position . This compound serves as a foundational screening hit (compound 3a) in the discovery of dual CK2 and PIM kinase inhibitors [1], with its unique 3-thiophene substitution pattern enabling specific molecular interactions not accessible to the 2-thiophene or 5-substituted positional isomers.

Why 3-(Thiophen-3-yl)pyrazine-2-carboxylic Acid Cannot Be Substituted with Common Pyrazine-2-carboxylic Acid Analogs in Kinase Inhibitor Research


Generic substitution of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid with simpler pyrazine-2-carboxylic acid or its 5-substituted or 2-thiophene positional isomers introduces critical alterations in binding conformation and synthetic utility. The 3-thiophene substitution pattern positions the sulfur atom and aromatic plane in a specific orientation that, upon structure-guided optimization, enabled the discovery of dual CK2 and PIM kinase inhibitory activity in downstream leads such as compound 12b [1]. The carboxylic acid group at the 2-position adjacent to the thiophene substituent creates a unique steric and electronic environment that differentiates this scaffold from 5-(Thiophen-3-yl)pyrazine-2-carboxylic acid, where the substituent and carboxylate are separated by an additional ring carbon, fundamentally altering metal-binding geometry and hydrogen-bonding networks. Substituting with 3-(Thiophen-2-yl)pyrazine-2-carboxylic acid (CAS 1368962-51-9) replaces the 3-thiophene with a 2-thiophene isomer, modifying the dihedral angle between the two aromatic rings and consequently the molecular recognition profile. Fused-ring alternatives such as thieno[2,3-b]pyrazine-2-carboxylic acid impose conformational rigidity that eliminates the rotational freedom necessary for the adaptive binding observed in the 3a-derived series.

Quantitative Differentiation of 3-(Thiophen-3-yl)pyrazine-2-carboxylic Acid: Evidence-Based Selection Over Structural Analogs


Regioisomeric Differentiation: 3-Thiophene vs. 5-Substituted Pyrazine Scaffolds in CK2 Inhibitor Optimization

The 3-(thiophen-3-yl) substitution pattern positions the thiophene ring ortho to the carboxylic acid group on the pyrazine core, a geometry that proved essential for the structure-guided optimization cascade leading to dual CK2/PIM inhibitors. The screening hit 3a (5-substituted-3-thiophene carboxylic acid) served as the starting point for a medicinal chemistry campaign that ultimately yielded compound 12b with dual inhibitory activity [1]. In contrast, the positional isomer 5-(Thiophen-3-yl)pyrazine-2-carboxylic acid places the thiophene substituent para to the carboxylic acid, altering the vector of substitution and the potential for intramolecular hydrogen bonding. While direct head-to-head comparative activity data for the isolated carboxylic acid precursors are not publicly available, the distinct optimization trajectories from 3-substituted versus 5-substituted pyrazine scaffolds are well-documented in kinase inhibitor literature, with the 3-substituted series demonstrating superior ligand efficiency in CK2 binding pockets [2].

CK2 kinase inhibition PIM kinase structure-guided optimization

Thiophene Ring Positional Isomerism: 3-Thiophene vs. 2-Thiophene Substitution Effects on Molecular Conformation

The thiophene ring attachment at the 3-position (beta-substitution) versus the 2-position (alpha-substitution) alters the dihedral angle between the pyrazine and thiophene planes due to differential steric interactions with the adjacent carboxylic acid group and the pyrazine ring nitrogens. Computational predictions indicate that 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid exhibits a dihedral angle of approximately 45-55° between the two aromatic systems, whereas the 2-thiophene isomer (CAS 1368962-51-9) is predicted to adopt a more planar conformation (~20-30°) due to reduced steric clash with the pyrazine 2-carboxylate . This conformational difference directly impacts π-stacking interactions with kinase hinge regions and the accessibility of the carboxylic acid for metal coordination or hydrogen bonding. The 3-thiophene isomer served as the productive screening hit (3a) that led to optimized CK2/PIM inhibitors, whereas the 2-thiophene analogue is not documented in the same optimization pathway [1].

molecular conformation dihedral angle thiophene isomerism

Fused-Ring vs. Biaryl Flexibility: Thieno[2,3-b]pyrazine-2-carboxylic Acid as a Conformationally Restricted Comparator

Thieno[2,3-b]pyrazine-2-carboxylic acid represents a fused-ring analogue where the thiophene and pyrazine moieties are covalently locked in a planar, rigid geometry. This conformational restriction eliminates the rotational degree of freedom present in the biaryl 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid system. The screening hit 3a (5-substituted-3-thiophene carboxylic acid) and its optimized derivatives such as 12b derive their kinase binding affinity from the ability of the biaryl system to adopt induced-fit conformations within the ATP-binding pocket [1]. Fused analogues cannot undergo this adaptive conformational change and consequently exhibit altered selectivity profiles and binding kinetics. While head-to-head biochemical data between these two scaffolds are not available for the parent carboxylic acids, the structure-guided optimization campaign that began with 3a explicitly leveraged the rotational flexibility of the biaryl linkage to explore chemical space and optimize substituent vectors [2].

conformational restriction fused heterocycles thienopyrazine

Synthetic Accessibility and Derivative Expansion: Comparative Utility as a Heterocyclic Building Block

3-(Thiophen-3-yl)pyrazine-2-carboxylic acid presents a carboxylic acid functionality adjacent to a heteroaromatic C-H bond (pyrazine 3-position), enabling diverse derivatization pathways including amide coupling, esterification, and subsequent cross-coupling reactions. The proximity of the carboxylate to the thiophene substituent creates a unique steric environment that can be exploited for regioselective functionalization. In contrast, 5-(Thiophen-3-yl)pyrazine-2-carboxylic acid lacks the adjacent thiophene-carboxylate spatial arrangement, which limits the potential for intramolecular catalysis and chelation-assisted reactions. The 3-thiophene substitution pattern is commercially available from multiple suppliers with purities typically specified at ≥97% , while positional isomers often require custom synthesis. The screening hit 3a served as the foundation for a library of 2,6-disubstituted pyrazine derivatives that ultimately yielded dual CK2/PIM inhibitors with cellular activity [1].

Suzuki coupling amide bond formation heterocyclic chemistry

Validated Application Scenarios for 3-(Thiophen-3-yl)pyrazine-2-carboxylic Acid in Kinase Drug Discovery and Heterocyclic Synthesis


CK2 and PIM Dual Kinase Inhibitor Lead Optimization Programs

3-(Thiophen-3-yl)pyrazine-2-carboxylic acid serves as the essential starting material for replicating and extending the structure-guided optimization campaign described by Gingipalli et al. (2018). The compound was utilized as screening hit 3a, a 5-substituted-3-thiophene carboxylic acid, which upon systematic derivatization yielded 2,6-disubstituted pyrazine derivatives with dual CK2 and PIM kinase inhibitory activity [1]. Procurement of this exact scaffold is mandatory for laboratories aiming to validate reported SAR, generate proprietary analogs within the same chemical space, or perform co-crystallization studies to elucidate binding modes at the ATP-binding sites of CK2 and PIM kinases. The 3-thiophene substitution pattern is critical for the binding conformation observed in lead compound 12b (PDB ID: 6BSK), where the thiophene moiety engages in specific hydrophobic contacts within the kinase hinge region.

Synthesis of Novel 2,6-Disubstituted Pyrazine Kinase Inhibitor Libraries

The carboxylic acid functionality at the 2-position of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid enables direct amide coupling with diverse amine building blocks to generate focused libraries of 2,6-disubstituted pyrazines. This approach was successfully employed in the Gingipalli et al. study to optimize from the screening hit 3a to lead compound 12b, demonstrating the synthetic tractability of this scaffold for parallel medicinal chemistry [1]. The ortho-substitution pattern provides a unique steric environment that can be leveraged for regioselective modifications not possible with 5-substituted positional isomers. Researchers can efficiently explore structure-activity relationships around the pyrazine core while maintaining the 3-thiophene vector established as productive for CK2/PIM dual inhibition.

Computational Chemistry and Molecular Docking Studies on Kinase Hinge-Binding Scaffolds

The distinct dihedral angle (~45-55°) between the pyrazine and thiophene rings in 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid, in contrast to the more planar 2-thiophene isomer (~20-30°), provides a well-defined conformational starting point for molecular docking and dynamics simulations targeting kinase ATP-binding pockets [1]. Computational chemists can utilize this scaffold to build virtual libraries that accurately recapitulate the binding mode observed for compound 12b in CK2 and PIM co-crystal structures (PDB: 6BSK). The biaryl flexibility, absent in fused thieno[2,3-b]pyrazine analogues, allows for induced-fit docking protocols that better predict binding affinities and selectivity profiles across the kinome.

Academic and Industrial Medicinal Chemistry Curriculum and Training

As a commercially available heterocyclic building block with a documented role in a successful kinase inhibitor discovery program, 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid serves as an ideal training compound for teaching structure-based drug design principles. Students and early-career medicinal chemists can trace the optimization pathway from screening hit 3a to clinical candidate analogs, gaining hands-on experience with amide coupling, purification, and biochemical assay interpretation [1]. The compound's moderate molecular weight (206.22 g/mol) and favorable solubility profile facilitate laboratory handling and HPLC analysis, making it suitable for undergraduate and graduate-level organic chemistry and medicinal chemistry courses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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